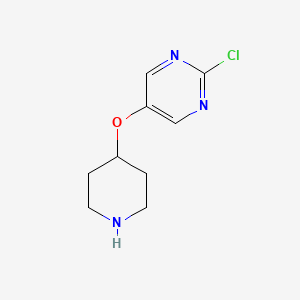

2-Chloro-5-(piperidin-4-yloxy)pyrimidine

Description

BenchChem offers high-quality 2-Chloro-5-(piperidin-4-yloxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(piperidin-4-yloxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN3O |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-chloro-5-piperidin-4-yloxypyrimidine |

InChI |

InChI=1S/C9H12ClN3O/c10-9-12-5-8(6-13-9)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2 |

InChI Key |

DTORHBRHNVYBQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-5-(piperidin-4-yloxy)pyrimidine CAS number and properties

The following technical monograph provides an in-depth analysis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine , a critical heterocyclic building block used in the synthesis of kinase inhibitors, GPCR agonists (e.g., GPR119), and other bioactive small molecules.

Executive Summary

2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a bifunctional pyrimidine scaffold characterized by an electrophilic chlorine atom at the C2 position and a nucleophilic piperidine ether moiety at the C5 position. This specific substitution pattern allows for orthogonal functionalization: the C2-chlorine is highly reactive towards nucleophilic aromatic substitution (

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-Chloro-5-(piperidin-4-yloxy)pyrimidine |

| CAS Number | Not widely indexed in public registries (See Precursors below) |

| Molecular Formula | C |

| Molecular Weight | 213.66 g/mol (Free Base) |

| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water (Free Base) |

| pKa (Calc.) | Piperidine NH: ~10.8; Pyrimidine N: ~1.0 |

| LogP (Calc.) | ~0.8 - 1.2 |

| Key Precursors | 2-Chloro-5-hydroxypyrimidine (CAS 4983-28-2)tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2) |

Structural Analysis

The molecule features a pyrimidine core electron-deficient enough to facilitate

Synthetic Utility & Mechanism[2][3]

The synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine typically proceeds via a Mitsunobu reaction or a base-mediated Nucleophilic Substitution (

Primary Synthetic Route (Mitsunobu Coupling)

This pathway is preferred for its mild conditions and high regioselectivity, avoiding N-alkylation of the pyrimidine ring.

-

Coupling: Reaction of 2-chloro-5-hydroxypyrimidine with N-Boc-4-hydroxypiperidine in the presence of Triphenylphosphine (

) and Diisopropyl azodicarboxylate (DIAD). -

Deprotection: Removal of the Boc group using HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Figure 1: Synthetic pathway via Mitsunobu coupling and acid-mediated deprotection.

Alternative Route (Nucleophilic Substitution)

If the piperidine is activated as a mesylate or tosylate, a base-mediated substitution can be employed.

-

Reagents:

or -

Mechanism: The phenolate anion of 2-chloro-5-hydroxypyrimidine attacks the electrophilic C4 of the piperidine.

-

Note: This method may suffer from competing N-alkylation (formation of pyrimidone byproducts) if reaction conditions are not strictly controlled.

Experimental Protocols

Protocol A: Synthesis of Intermediate (Mitsunobu)

Objective: Preparation of tert-butyl 4-((2-chloropyrimidin-5-yl)oxy)piperidine-1-carboxylate.

-

Setup: Charge a dry 3-neck round-bottom flask with 2-chloro-5-hydroxypyrimidine (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and Triphenylphosphine (

, 1.5 eq) in anhydrous THF (10 mL/g). -

Addition: Cool the mixture to 0°C under

atmosphere. Add DIAD (1.5 eq) dropwise over 30 minutes to maintain temperature <5°C. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS for consumption of the pyrimidine starting material.

-

Workup: Quench with water, extract with Ethyl Acetate (EtOAc).[1][2][3] Wash organic layer with brine, dry over

, and concentrate.[3][4] -

Purification: Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to isolate the white solid intermediate.

Protocol B: Boc-Deprotection

Objective: Isolation of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine dihydrochloride.

-

Dissolution: Dissolve the Boc-protected intermediate in 1,4-Dioxane (5 mL/g).

-

Acidolysis: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

-

Precipitation: Stir at RT for 2–4 hours. The product typically precipitates as the HCl salt.

-

Isolation: Filter the solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.

Applications in Drug Discovery[2][5][6][8]

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage multiple binding pockets.

GPR119 Agonists (Diabetes)

The 5-(piperidin-4-yloxy)pyrimidine motif mimics the structural features of endogenous lipid ligands. In compounds like BMS-903452 , this core serves as a linker that positions the piperidine nitrogen to interact with Asp residues in the GPCR transmembrane domain, while the pyrimidine C2 position is coupled to biaryl systems to extend into the hydrophobic pocket.

Kinase Inhibitors (CDK2, JAK)

The C2-chlorine allows for the introduction of aminopyrazoles or anilines via Buchwald-Hartwig coupling. The ether-linked piperidine acts as a solvent-exposed "tail" that can be functionalized to tune solubility and pharmacokinetic properties (e.g., reducing LogD).

Furin Inhibitors

Recent patents (e.g., WO2019215341) describe the use of 2-chloropyrimidin-5-ol derivatives in the synthesis of inhibitors for Furin, a proprotein convertase implicated in viral entry and cancer progression.

Figure 2: Functional mapping of the scaffold to therapeutic applications.

Quality Control & Safety

Analytical Specifications

-

HPLC Purity: >95% (UV @ 254 nm).

-

1H NMR (DMSO-d6): Characteristic peaks:

-

Pyrimidine protons: ~8.6 ppm (s, 2H).

-

Piperidine methine (CH-O): ~4.8 ppm (m, 1H).

-

Piperidine NH/CH2: Multiplets at 3.0–3.2 ppm and 1.8–2.1 ppm.

-

-

Mass Spectrometry: [M+H]+ = 214.07 (Cl isotope pattern 3:1).

Safety Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

-

Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust (if salt form).

-

Storage: Hygroscopic. Store in a desiccator at 2-8°C.

References

-

Sigma-Aldrich. 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride Product Page. Link

-

Bristol-Myers Squibb. Discovery of BMS-903452, an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 2014. Link

-

Google Patents. Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 (WO2024102849A1).[3] Link[3]

-

Google Patents. Furin inhibitors and methods of use thereof (US11773078B2). Link

-

ChemicalBook. 2-Chloro-5-hydroxypyrimidine Synthesis and Properties. Link

Sources

- 1. US11773078B2 - Furin inhibitors - Google Patents [patents.google.com]

- 2. WO2019215341A1 - Furin inhibitors - Google Patents [patents.google.com]

- 3. WO2024102849A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]

- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 5. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

Strategic Synthesis and Structural Utility of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands relies heavily on bifunctional building blocks that offer both structural rigidity and versatile functionalization handles. 2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a premier intermediate that fulfills these criteria. Featuring a highly electrophilic C-2 position on the pyrimidine ring and a solubilizing, basic piperidine moiety linked via a flexible ether bond, this molecule serves as a critical linchpin in divergent synthesis.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, chemoselective synthesis workflows, and downstream reactivity profiles of this essential intermediate. The protocols provided herein are designed not merely as instructions, but as self-validating experimental systems grounded in mechanistic causality.

Structural and Physicochemical Profiling

The architectural brilliance of 2-chloro-5-(piperidin-4-yloxy)pyrimidine lies in its compartmentalized reactivity.

-

The 2-Chloropyrimidine Core: The two endocyclic nitrogen atoms strongly withdraw electron density from the C-2 position, making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SnAr) and palladium-catalyzed cross-coupling.

-

The Ether Linkage: The oxygen atom at the C-5 position acts as an electron-donating group via resonance, which slightly tempers the overall electrophilicity of the ring compared to unsubstituted analogs, yet provides crucial conformational flexibility and a hydrogen-bond acceptor vector.

-

The Piperidine Ring: The secondary amine provides a basic center that is typically protonated at physiological pH, drastically improving the aqueous solubility of highly lipophilic drug candidates.

To guide rational drug design, the predicted physicochemical properties of the fully deprotected intermediate are summarized below.

Table 1: Quantitative Physicochemical Data for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

| Property | Value | Implication for Drug Design |

| Molecular Formula | C9H12ClN3O | Highly ligand-efficient building block (MW: 213.67 g/mol ). |

| cLogP (Calculated) | ~1.8 | Optimal lipophilicity; balances membrane permeability with solubility. |

| Topological Polar Surface Area | 47.04 Ų | Excellent range for oral bioavailability and potential BBB penetration. |

| pKa (Piperidine NH) | ~9.8 | Exists primarily as a protonated cation at physiological pH (7.4). |

| Hydrogen Bond Donors | 1 | Single strong donor (piperidine NH) for target engagement. |

| Hydrogen Bond Acceptors | 4 | Multiple interaction vectors (pyrimidine Ns, ether O, piperidine N). |

Strategic Synthesis Workflows

A common pitfall in synthesizing 2-substituted pyrimidine ethers is attempting an SnAr reaction on 2-chloro-5-fluoropyrimidine with an alkoxide. Because the C-2 chlorine is significantly more reactive than the C-5 fluorine, the alkoxide will preferentially attack the C-2 position, yielding the incorrect regioisomer.

To ensure absolute chemoselectivity, the optimal route utilizes the on the commercially available building block 2-chloro-5-hydroxypyrimidine (CAS 4983-28-2)[1]. The C-2 chlorine is completely inert to phosphonium-activated Mitsunobu conditions, allowing exclusive etherification at the C-5 hydroxyl group. This chemoselective strategy is well-documented in patent literature for analogous pyrimidine etherifications[2].

Fig 1. Two-step synthetic workflow for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine via Mitsunobu.

Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that researchers can track reaction progress and confirm structural integrity at every stage.

Protocol A: Chemoselective Mitsunobu Etherification

Objective: Synthesis of tert-butyl 4-((2-chloropyrimidin-5-yl)oxy)piperidine-1-carboxylate.

-

Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve 2-chloro-5-hydroxypyrimidine (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.2 M).

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: Lowering the temperature prevents the premature decomposition of the highly reactive betaine intermediate formed between PPh3 and DIAD, suppressing the formation of unwanted hydrazine byproducts.

-

-

Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. The successful consumption of the starting material (m/z 131 [M+H]+) and the appearance of the Boc-protected intermediate (m/z 314[M+H]+) validates the etherification. Crucially, the presence of an isotopic chlorine pattern (3:1 ratio of M to M+2) in the 314 m/z peak confirms that the C-2 chloride remains intact.

Protocol B: Acidic Deprotection

Objective: Cleavage of the Boc group to yield the target intermediate.

-

Preparation: Dissolve the purified Boc-protected intermediate in minimal Dichloromethane (DCM).

-

Cleavage: Add 4M HCl in Dioxane (10.0 eq) dropwise at room temperature. Stir for 4 hours.

-

Causality: HCl in dioxane is strategically chosen over Trifluoroacetic acid (TFA). While TFA requires tedious basic aqueous workup to isolate the free amine, the HCl salt of the product is highly polar and will spontaneously precipitate out of the less polar DCM/Dioxane mixture, driving the equilibrium forward and simplifying purification.

-

-

Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

-

Self-Validation: The physical precipitation serves as a visual indicator of reaction progress. Subsequent LC-MS analysis will show the complete disappearance of m/z 314 and the emergence of the free amine at m/z 214 [M+H]+.

Reactivity Profile and Downstream Applications

Once synthesized, 2-chloro-5-(piperidin-4-yloxy)pyrimidine acts as a divergent hub. The orthogonal reactivity of the C-2 chlorine and the piperidine nitrogen allows for independent functionalization, a critical requirement in combinatorial library generation for hit-to-lead optimization.

Fig 2. Divergent downstream functionalization pathways of the bifunctional intermediate.

-

C-2 Amination via SnAr: Aliphatic amines can directly displace the C-2 chlorine under thermal conditions (e.g., DIPEA, n-butanol, 100 °C). This is frequently used to install solvent-exposed solubilizing groups.

-

C-2 Arylation via Buchwald-Hartwig: For less nucleophilic anilines (common in kinase hinge-binding motifs), the utilizing palladium catalysis (e.g., Pd2(dba)3, Xantphos, Cs2CO3) is employed to forge the C-N bond.

-

Piperidine Functionalization: The secondary amine can be readily acylated with acid chlorides or subjected to reductive amination with aldehydes to tune the basicity and steric bulk of the ligand, a common tactic in optimizing GPCR agonists (e.g., GPR119 targeting).

Conclusion

The 2-chloro-5-(piperidin-4-yloxy)pyrimidine intermediate is a masterclass in structural economy. By understanding the electronic causality of the pyrimidine ring and employing chemoselective synthetic strategies like the Mitsunobu reaction, researchers can reliably generate this scaffold. Its orthogonal reactivity profile ensures that it remains a cornerstone building block in the accelerated discovery of novel therapeutics.

References

-

Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Patent WO2017139428A1 - Novel Compounds and Methods of Use Source: WIPO PatentScope URL: [Link]

Sources

Solubility data for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][3][4] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine, a heterocyclic compound with a pyrimidine core. Recognizing the current absence of publicly available solubility data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines both theoretical models for solubility prediction, with a focus on Hansen Solubility Parameters (HSP), and detailed, field-proven experimental protocols for generating robust and accurate solubility profiles.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[5] The substituents—a chloro group, which can influence electronic properties and metabolic stability, and a piperidin-4-yloxy moiety, which can impact polarity and receptor interactions—define its unique physicochemical landscape.

Before any meaningful development can occur, a thorough understanding of an API's solubility is paramount. Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate bioavailability and therapeutic response.[1][3] Similarly, solubility in organic solvents is crucial for:

-

Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining the desired polymorphic form with high purity.

-

Formulation Development: For both oral and parenteral dosage forms, solubility dictates the choice of excipients and the manufacturing process.[3]

-

Process Chemistry: Reaction kinetics and yield during synthesis are often dependent on the solubility of reactants and intermediates.

-

Analytical Method Development: Preparing stock solutions and standards for assays like High-Performance Liquid Chromatography (HPLC) requires knowledge of suitable solvents.

This guide provides the necessary theoretical and practical tools to empower researchers to generate and interpret the solubility data for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine, thereby accelerating its developmental timeline.

Theoretical Framework: Predicting Solubility

While experimental measurement is the gold standard, theoretical models offer a rapid, cost-effective means to screen solvents and prioritize experiments.

The "Like Dissolves Like" Principle and Hansen Solubility Parameters (HSP)

The age-old principle of "like dissolves like" is qualitatively useful but lacks predictive power. The Hansen Solubility Parameters (HSP) provide a quantitative evolution of this concept by dissecting the total cohesive energy of a substance into three components.[6][7] Developed by Charles M. Hansen, this model posits that if two materials have similar HSP values, they are likely to be miscible.[6][8]

The three parameters are:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The distance (Ra) between a solute (1) and a solvent (2) in this space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller distance implies a higher likelihood of dissolution. This approach is invaluable for rationally selecting solvents for experimental screening and for replacing undesirable solvents with more environmentally friendly blends.[7][9]

Thermodynamic and Advanced Predictive Models

Solubility is fundamentally a thermodynamic equilibrium. The process involves overcoming the solute's crystal lattice energy and creating new solute-solvent interactions. More complex models can provide deeper insights:

-

UNIFAC (Universal Functional Activity Coefficient): This group-contribution model estimates activity coefficients in mixtures based on the functional groups present in the molecules.[10][11][12][13] While powerful, its accuracy for complex pharmaceutical molecules can be limited if the specific functional group parameters are not available.[13]

-

Machine Learning (ML) and AI: In recent years, ML models have shown remarkable success in predicting solubility.[14][15][16][17][18] These models are trained on large datasets of known solubilities and can learn complex relationships between molecular descriptors and solubility, often outperforming traditional methods.[18]

While these advanced models are powerful, they often require specialized software and extensive datasets. For the practicing scientist, the combination of HSP theory and robust experimental validation remains a highly effective and accessible strategy.

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[19][20] This technique ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Required Materials and Equipment

-

Solute: 2-Chloro-5-(piperidin-4-yloxy)pyrimidine (solid, high purity).

-

Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane, dimethyl sulfoxide).

-

Equipment:

-

Analytical balance.

-

Glass vials with screw caps (e.g., 4 mL or 8 mL).

-

Temperature-controlled orbital shaker or incubator.[20]

-

Centrifuge.

-

Syringes and syringe filters (0.22 µm or 0.45 µm, chemically compatible, e.g., PTFE).

-

Volumetric flasks and pipettes for dilutions.

-

HPLC system with a UV-Vis detector.

-

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Chloro-5-(piperidin-4-yloxy)pyrimidine to a pre-weighed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker, set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. This is a critical step; typically, 24 to 72 hours is required.[19][20] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.[21]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.[19]

-

Carefully withdraw a portion of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step removes any remaining microscopic solid particles.[19]

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the precise concentration.

-

Visualization of the Experimental Workflow

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Analytical Quantification Protocol: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the preferred method for accurately quantifying the concentration of the dissolved API due to its specificity and sensitivity.[22][23][24]

Step-by-Step Analytical Workflow

-

Method Development (Preliminary):

-

Column Selection: A C18 reversed-phase column is a common starting point for molecules of this type.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pyrimidine ring and other chromophores in the molecule should allow for strong UV absorbance, likely between 220-280 nm.

-

Isocratic vs. Gradient: Develop a simple isocratic method that provides a sharp, well-resolved peak for the analyte with a reasonable retention time.

-

-

Preparation of Standard Solutions:

-

Prepare a primary stock solution of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.

-

-

Calibration Curve Generation:

-

Inject each standard solution into the HPLC system in triplicate.

-

Plot the average peak area against the known concentration for each standard.

-

Perform a linear regression on the data. The calibration curve is acceptable if the coefficient of determination (R²) is > 0.999.

-

-

Sample Analysis:

-

Inject the diluted filtrate samples (from the shake-flask experiment) into the HPLC system.

-

Measure the peak area corresponding to the analyte.

-

-

Concentration Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the equilibrium solubility.

-

Visualization of the Analytical Workflow

Caption: Workflow for quantifying solute concentration using a calibrated HPLC-UV method.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear, comparative table.

Table 1: Hypothetical Solubility Data for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | <0.1 | <0.0004 |

| Toluene | 2.4 | 1.5 | 0.006 |

| Ethyl Acetate | 4.4 | 15.2 | 0.063 |

| Acetone | 5.1 | 45.8 | 0.190 |

| Ethanol | 5.2 | 30.1 | 0.125 |

| Acetonitrile | 5.8 | 55.6 | 0.231 |

| Methanol | 6.6 | 42.3 | 0.176 |

| DMSO | 7.2 | >200 | >0.830 |

(Note: Data are for illustrative purposes only and must be determined experimentally.)

This solubility profile allows for the rational selection of solvents for specific applications. For example:

-

A solvent showing high solubility (e.g., Acetonitrile, DMSO) would be ideal for preparing concentrated stock solutions for high-throughput screening.

-

A solvent system where the compound has moderate solubility with a steep temperature dependence is often sought for crystallization processes.

-

A pair of solvents, one in which the compound is highly soluble and one in which it is poorly soluble (e.g., Acetone and Hexane), would be an excellent starting point for developing a purification by anti-solvent precipitation.

Conclusion

While specific solubility data for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine is not yet in the public domain, this guide provides the complete theoretical and practical framework necessary for its determination. By combining the predictive power of Hansen Solubility Parameters with the empirical accuracy of the shake-flask method and HPLC-UV quantification, researchers can generate the high-quality data essential for making informed decisions in the drug development process. A systematic approach to solubility assessment is not merely a data-gathering exercise; it is a foundational step that mitigates late-stage failures and accelerates the journey from a promising molecule to a viable therapeutic.

References

-

The Importance of Solubility for New Drug Molecules. (2020). IntechOpen. [Link]

-

SolTranNet – A machine learning tool for fast aqueous solubility prediction. PMC. [Link]

-

Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization. Hep Journals. [Link]

-

Improving solubility and accelerating drug development. (2023). Veranova. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

-

Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. (2017). Aidic. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. [Link]

-

Hansen solubility parameters: A quick review in pharmaceutical aspect. (2015). JOCPR. [Link]

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). Springer Nature. [Link]

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). White Rose Research Online. [Link]

-

Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set. ACS Publications. [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. [Link]

-

Method for Prediction of Pharmaceutical Solubility for Solvent Selection. (2014). AIChE. [Link]

-

Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. (2017). aidic.it. [Link]

-

Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. ResearchGate. [Link]

-

Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. ResearchGate. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Hansen solubility parameters: A quick review in pharmaceutical aspect. (2016). ResearchGate. [Link]

-

Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

A Mini-Review on Simultaneous Quantification of Active Pharmaceutical Ingredients By UV and Quality by Design Assisted HPLC Method. (2022). Bentham Science. [Link]

-

Hansen solubility parameter – Knowledge and References. Taylor & Francis Online. [Link]

-

Using Hansen Solubility Parameters to predict excipient impacts on drug packaging and delivery devices. (2021). West Pharmaceutical Services. [Link]

-

Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. [Link]

-

HPLC Analysis of Active Drug in a Formulation. SIELC Technologies. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]

-

5-Chloro-2-(piperidin-4-yloxy)pyridine Properties. EPA. [Link]

-

2-Chloro-4-(piperidin-1-yl)pyrimidine. PubChem. [Link]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. veranova.com [veranova.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. jocpr.com [jocpr.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Predict Excipient Impacts on Drug Packaging & Delivery Devices [westpharma.com]

- 10. aidic.it [aidic.it]

- 11. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method for Prediction of Pharmaceutical Solubility for Solvent Selection | AIChE [aiche.org]

- 13. researchgate.net [researchgate.net]

- 14. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization [journal.hep.com.cn]

- 16. communities.springernature.com [communities.springernature.com]

- 17. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water - White Rose Research Online [eprints.whiterose.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. researchgate.net [researchgate.net]

- 23. ijsrtjournal.com [ijsrtjournal.com]

- 24. jpbsci.com [jpbsci.com]

The Central Role of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine in the Advancement of GPR119 Agonist Research

An In-Depth Technical Guide for Researchers

Abstract

G-protein coupled receptor 119 (GPR119) has been identified as a significant therapeutic target for type 2 diabetes mellitus (T2DM) and related metabolic disorders due to its unique dual-action mechanism involving glucose-dependent insulin secretion and the release of incretin hormones.[1][2][3][4] The development of potent, selective, and orally bioavailable small-molecule agonists for GPR119 is a key objective in medicinal chemistry. Within this intensive research landscape, the pyrimidine scaffold has emerged as a privileged structure. This technical guide focuses on the pivotal role of a specific chemical intermediate, 2-Chloro-5-(piperidin-4-yloxy)pyrimidine , as a core building block in the design and synthesis of novel GPR119 agonists. We will explore its chemical properties, its strategic incorporation into agonist structures, detailed synthetic methodologies, structure-activity relationship (SAR) insights, and the resulting pharmacological profiles of the derived compounds.

GPR119: A Dual-Action Target for Metabolic Disease

G-protein coupled receptor 119 is a Class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][5] Its activation presents a compelling strategy for managing T2DM for two primary reasons:

-

Direct Pancreatic Action: Agonist binding to GPR119 on pancreatic β-cells directly stimulates glucose-dependent insulin secretion.[4][6] This glucose dependency is a critical safety feature, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many antidiabetic therapies.[2]

-

Indirect Incretin Effect: Activation of GPR119 in the gastrointestinal tract promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][7] These hormones, in turn, enhance insulin secretion, inhibit glucagon release, slow gastric emptying, and promote satiety, contributing to overall glycemic control and potential weight management benefits.[2][5]

This dual mechanism suggests that GPR119 agonists could offer a more holistic approach to treating T2DM compared to therapies with a single mode of action.[3][8]

The GPR119 Signaling Cascade

The therapeutic effects of GPR119 activation are mediated through a well-defined intracellular signaling pathway. Upon agonist binding, GPR119 couples to the stimulatory G-protein, Gαs.[5][9] This initiates a cascade of events:

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[1][5]

-

cAMP Accumulation: The resulting increase in intracellular cAMP levels acts as a critical second messenger.

-

Downstream Effects: Elevated cAMP activates downstream effectors like Protein Kinase A (PKA), which ultimately leads to the exocytosis of insulin-containing granules from β-cells and GLP-1 from L-cells.[1]

The 2-Chloro-5-(piperidin-4-yloxy)pyrimidine Scaffold: A Privileged Core

Medicinal chemistry campaigns have explored numerous heterocyclic systems to identify potent GPR119 agonists. Among these, pyrimidine-based structures have consistently yielded promising candidates.[10][11][12] The 2-Chloro-5-(piperidin-4-yloxy)pyrimidine moiety, in particular, serves as a highly effective and versatile structural linchpin.

This core consists of three key components:

-

2-Chloropyrimidine Ring: This acts as an essential "headpiece." The chlorine atom at the 2-position is a key site for synthetic modification, often displaced by various nucleophiles to explore SAR. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, crucial for receptor binding.

-

Piperidine Ring: This central, non-aromatic ring provides a rigid and three-dimensional scaffold. Its conformation can be critical for orienting the other parts of the molecule within the receptor's binding pocket.[1] The piperidine nitrogen is a common attachment point for another pharmacophoric element.[13]

-

Ether Linkage: The ether oxygen connecting the pyrimidine and piperidine rings provides a specific spatial arrangement and polarity, which has proven favorable for agonist activity.

The strategic combination of these elements creates a modular platform, allowing researchers to systematically modify different regions of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis and Methodologies

The synthesis of GPR119 agonists incorporating the 2-Chloro-5-(piperidin-4-yloxy)pyrimidine core typically follows a convergent strategy. A key precursor is 2-Chloro-5-hydroxypyrimidine , which is then coupled with a suitably protected 4-hydroxypiperidine derivative.

Protocol: Synthesis of 2-Chloro-5-hydroxypyrimidine

This protocol describes the demethylation of 2-chloro-5-methoxypyrimidine, a common and efficient route to the required hydroxyl intermediate.[14][15]

Materials:

-

2-Chloro-5-methoxypyrimidine

-

Acetic Acid

-

48% Hydrobromic Acid

-

DL-Methionine (as a scavenger)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methoxypyrimidine (1.0 eq).

-

Solvent and Reagents: Add acetic acid (approx. 3 volumes) and stir to dissolve. To this solution, add 48% hydrobromic acid (approx. 3 volumes relative to the starting material) and a catalytic amount of DL-methionine (0.01 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 110-120°C) for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (approx. 3 volumes) to the flask.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 3 volumes).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from ethanol to obtain pure 2-Chloro-5-hydroxypyrimidine as a pale yellow solid.[14][15]

Protocol: Synthesis of a Representative GPR119 Agonist

The following is a generalized protocol for constructing a final agonist, exemplified by the synthesis strategy for compounds like BMS-903452.[3][8] This demonstrates how the core intermediate is assembled and elaborated.

Procedure:

-

Ether Formation: Couple 2-Chloro-5-hydroxypyrimidine with a protected piperidine, such as N-Boc-4-hydroxypiperidine, using standard conditions like a Mitsunobu reaction (DEAD, PPh3) or a Williamson ether synthesis (e.g., NaH, DMF). This forms the core 2-Chloro-5-((1-Boc-piperidin-4-yl)oxy)pyrimidine intermediate.

-

Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the free secondary amine, typically as a salt.

-

Final Coupling: Couple the deprotected piperidine intermediate with the desired "tail" fragment. For example, reacting the piperidine with another substituted chloropyrimidine or performing a nucleophilic aromatic substitution on an electron-deficient aryl/heteroaryl ring (R-X) to furnish the final GPR119 agonist.[3]

-

Purification: Purify the final compound using flash column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) and Pharmacological Data

The modular nature of this scaffold has enabled extensive SAR studies. Researchers have found that agonist activity is highly sensitive to modifications at three primary locations:

-

The "Head" Group (Position 2 of Pyrimidine): The chlorine atom is often a placeholder. Replacing it with other groups can significantly modulate potency. For instance, in some series, replacing the chlorine with small alkyl or cyclopropyl groups led to a several-fold increase in potency.[3]

-

The "Tail" Group (Attached to Piperidine Nitrogen): This region is critical for achieving high potency and favorable drug-like properties. Attaching various substituted aryl, heteroaryl, or fused ring systems has been a successful strategy.[10][16][17] For example, the discovery of BMS-903452 involved attaching a complex pyridone moiety at this position.[3][8]

-

The Central Core: Modifications to the pyrimidine or piperidine rings themselves, such as adding substituents or creating spirocyclic systems, have been explored to restrict conformation and improve binding affinity.[18]

The following table summarizes in vitro potency data for representative GPR119 agonists built around pyrimidine and piperidine cores, illustrating the high potency that can be achieved.

| Compound ID | Core Structure | hGPR119 EC₅₀ (nM) | Efficacy (%) | Reference |

| 15a | Pyrimido[5,4-d]pyrimidine | 2.2 | >100% | Bioorg. Med. Chem., 2018[17] |

| 21e | Pyrimido[5,4-d]pyrimidine | 8.1 | >100% | Bioorg. Med. Chem., 2018[17] |

| (R)-29 | Spiro[chromane-2,4'-piperidine] | 54 | 181% | Bioorg. Med. Chem. Lett., 2018[18] |

| 16b | Dihydrothieno[3,4-d]pyrimidine | <10 | High | Bioorg. Med. Chem., 2012[10] |

| BMS-903452 | Pyridone-Piperidine-Pyrimidine | 16 | 93% | J. Med. Chem., 2014[3][8] |

In Vivo Evaluation: The Oral Glucose Tolerance Test (oGTT)

A critical experiment to validate the efficacy of a potential GPR119 agonist is the oral glucose tolerance test (oGTT) in a relevant animal model (e.g., C57BL/6 mice). This test assesses the compound's ability to improve glucose disposal following a glucose challenge.

Protocol: Murine Oral Glucose Tolerance Test (oGTT)

Materials:

-

Male C57BL/6 mice

-

Test GPR119 Agonist

-

Vehicle Control (e.g., 0.5% methylcellulose)

-

Glucose Solution (e.g., 2 g/kg in sterile water)

-

Glucometer and test strips

-

Oral gavage needles

Procedure: [1]

-

Acclimation and Fasting: Acclimate mice to handling procedures. Fast the mice overnight (approx. 16 hours) with free access to water.

-

Baseline Measurement: At t = -30 minutes, record the body weight of each mouse and take a baseline blood glucose reading from a tail snip.

-

Compound Administration: Administer the test compound or vehicle control via oral gavage at a predetermined dose.

-

Glucose Challenge: At t = 0 minutes (30 minutes post-compound administration), administer the glucose solution orally.

-

Blood Glucose Monitoring: Measure blood glucose levels from tail blood at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: Plot the mean blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance and in vivo efficacy.[1]

Challenges and Future Perspectives

Despite the strong preclinical rationale and the discovery of potent agonists, the clinical development of GPR119 agonists has been challenging. Several candidates have entered clinical trials, but they have generally shown only modest effects in reducing hyperglycemia in patients with T2DM.[19][20] The efficacy observed was not competitive with existing oral therapies, leading to the discontinuation of many development programs.[19]

Potential reasons for this disconnect between preclinical and clinical results include species differences in receptor pharmacology and the complexity of human metabolic disease. However, the research has provided valuable insights. Current perspectives suggest that GPR119 agonists may hold promise not as standalone therapies, but as part of combination treatments.[21] Synergistic effects have been reported when GPR119 agonists are combined with DPP-4 inhibitors (which stabilize GLP-1) or metformin, suggesting a path forward for this target class.[21]

Conclusion

The 2-Chloro-5-(piperidin-4-yloxy)pyrimidine scaffold has been an undeniably valuable and productive platform in the quest for novel GPR119 agonists. Its inherent modularity and favorable chemical properties have allowed medicinal chemists to systematically explore structure-activity relationships, leading to the identification of compounds with nanomolar potency and significant in vivo activity in animal models. While the journey to a clinically approved GPR119 agonist has faced hurdles, the foundational knowledge gained from compounds built around this core remains crucial. Future research, likely focusing on combination therapies and exploring new chemical space around this proven scaffold, will continue to define the ultimate therapeutic potential of GPR119 activation.

References

-

Negoro, K., Yonetoku, Y., Moritomo, A., Hayakawa, M., Iikubo, K., Yoshida, S., Takeuchi, M., & Ohta, M. (2012). Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(21), 6442-6451. [Link]

-

Yoshida, S., Hayakawa, M., Iikubo, K., Moritomo, A., Negoro, K., Ohta, M., & Yonetoku, Y. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(7), 2323-2331. [Link]

-

Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(7), 1056–1065. [Link]

-

Jones, R. M., et al. (2013). A categorical structure-activity relationship analysis of GPR119 ligands. Medicinal Chemistry Research, 22(12), 5766-5779. [Link]

-

Patsnap. (2024, June 21). What are GPR119 agonists and how do they work? Patsnap Synapse. [Link]

-

Haimen Ruiyi Medical Tech. (2019). Preparation method of 2-chloro-5-hydroxypyrimidine. Patsnap. [Link]

-

Hansen, K. B., Rosenkilde, M. M., Knop, F. K., & Wellner, N. (2012). Regulation of GPR119 receptor activity with endocannabinoid-like lipids. American Journal of Physiology-Endocrinology and Metabolism, 303(12), E1433-E1442. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR119. [Link]

-

Fang, Y., et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 85, 439-449. [Link]

-

Sharma, S., Singh, P., & Sharma, S. (2018). Deciphering G-Protein-Coupled Receptor 119 Agonists as Promising Strategy against Type 2 Diabetes Using Systems Biology Approach. ACS Omega, 3(12), 18341-18352. [Link]

-

Zhu, L., et al. (2022). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Expert Opinion on Investigational Drugs, 31(1), 1-8. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. ResearchGate. [Link]

-

ResearchGate. (n.d.). Common structural motif shared by most GPR119 agonist and structure of... ResearchGate. [Link]

-

ClinicalTrials.gov. (2022). A randomized, placebo-controlled, double-blinded cross-over study of the pharmacologic action of a GPR119 agonist on glucagon counter-regulation during insulin-induced hypoglycemia in Type 1 diabetes mellitus. ClinicalTrials.gov. [Link]

-

Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry, 59(9), 4165-4194. [Link]

-

Nunez, D. J., et al. (2014). Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies. PLOS ONE, 9(4), e92494. [Link]

-

Sanderson, P. E., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. [Link]

-

Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. [Link]

-

Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry, 41, 116208. [Link]

-

Koshizuka, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3197-3201. [Link]

-

Broekema, M., Wu, G., & Wacker, D. A. (2013). Pyrimidinylpiperdinyloxypyridone analogues as GPR119 modulators. ACS Medicinal Chemistry Letters, 5(2), 118-119. [Link]

-

ResearchGate. (n.d.). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ResearchGate. [Link]

-

ResearchGate. (n.d.). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ResearchGate. [Link]

-

Yang, Y., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 26(14), 4004-4013. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]

- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 15. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 16. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Safe Handling and Use of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

Disclaimer: This document has been prepared as a technical guide for researchers, scientists, and drug development professionals. The information contained herein is based on data from structurally similar compounds and established principles of chemical safety. As a specific Safety Data Sheet (SDS) for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine was not available at the time of writing, this guide should be considered a supplementary resource. It is imperative to consult the official SDS provided by the supplier before handling this compound.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications in the development of novel therapeutics.[1] 2-Chloro-5-(piperidin-4-yloxy)pyrimidine, a member of this important class of compounds, presents a unique combination of structural motifs that are of interest in drug discovery programs. The reactive 2-chloro-pyrimidine core allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the essential safety, handling, and toxicological considerations for this compound, drawing upon data from closely related analogs to ensure a high standard of scientific integrity and laboratory safety.

Physicochemical and Toxicological Profile

Table 1: Inferred Physicochemical Properties

| Property | Inferred Value/Information | Rationale/Source Analogy |

| Molecular Formula | C9H12ClN3O | Based on chemical structure |

| Molecular Weight | 213.66 g/mol | Calculated from molecular formula |

| Appearance | Off-white to light-colored solid | Analogy with similar pyrimidine derivatives[3] |

| Melting Point | Data not available | Likely a solid at room temperature |

| Boiling Point | Data not available | Expected to be > 200 °C |

| Solubility | Limited water solubility | Common for this class of organic compounds |

Table 2: Inferred Hazard Classification and Statements

| Hazard Class | GHS Category | Hazard Statement | Source Analogy |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | [4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [4][6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [4] |

The primary hazards associated with chlorinated pyrimidines include acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.[4][5][7] The piperidine moiety, while generally of low toxicity, can influence the overall pharmacological and toxicological profile of the molecule.

Core Principles of Safe Handling and Storage

A proactive approach to safety is paramount when working with novel chemical entities. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine.

The primary line of defense against chemical exposure is the use of appropriate engineering controls.

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area.[3][8] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.

-

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To prevent contact with eyes, which can cause serious irritation.[3][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required. | To prevent skin contact, which can lead to irritation.[3][9] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup. | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[3][10] |

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8] Keep away from direct sunlight and sources of ignition.[3][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.[9][11]

Experimental Workflows and Emergency Protocols

A structured approach to experimental work and emergency preparedness is crucial for a safe laboratory environment.

-

Preparation: Don the appropriate PPE as outlined in Table 3. Ensure the chemical fume hood is operational.

-

Tare: Place a clean, dry weighing vessel on the analytical balance and tare to zero.

-

Dispensing: Carefully transfer the required amount of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine to the weighing vessel using a clean spatula. Avoid generating dust.

-

Dissolution: Add the desired solvent to the vessel containing the compound. Gently swirl or stir to dissolve. If necessary, use a sonicator to aid dissolution.

-

Transfer: Carefully transfer the solution to the reaction vessel.

-

Cleanup: Clean the spatula and weighing vessel immediately after use. Dispose of any contaminated materials according to institutional guidelines.

The following diagram outlines the immediate actions to be taken in the event of an accidental exposure or spill.

Caption: Emergency Response Workflow for 2-Chloro-5-(piperidin-4-yloxy)pyrimidine.

Fire and Decomposition Hazards

While not classified as highly flammable, organic compounds can pose a fire risk under certain conditions.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[8]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[9]

-

Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Disposal Considerations

All waste generated from the use of this compound must be handled and disposed of in accordance with local, state, and federal regulations.

-

Waste Disposal: Dispose of contaminated materials and unused product in a licensed hazardous waste disposal facility. Do not allow the chemical to enter drains or waterways.[8]

Conclusion

2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a valuable research chemical with potential applications in drug discovery. A thorough understanding of its potential hazards and the implementation of robust safety protocols are essential for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner.

References

-

Safety Data Sheet. (2022, February 9). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

-

2-Chloro-5-fluoropyrimidine - AWS. (2015, January 3). Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved from [Link]

-

5-Chloro-2-(piperidin-4-yloxy)pyridine Properties - EPA. (2025, October 15). Retrieved from [Link]

-

2-Chloro-4-(piperidin-1-yl)pyrimidine | C9H12ClN3 | CID 224663 - PubChem. (n.d.). Retrieved from [Link]

-

2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Journal of Medicinal Chemistry - ACS Publications. (2014, September 10). Retrieved from [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).

-

2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. (n.d.). Retrieved from [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI. (2025, April 23). Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Sourcing, Quality Control, and Synthetic Integration of High-Purity 2-Chloro-5-(piperidin-4-yloxy)pyrimidine

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Utility

In the modern landscape of targeted therapeutics—particularly in the development of kinase inhibitors and GPCR ligands—bifunctional heterocyclic building blocks are the foundation of successful drug design. 2-Chloro-5-(piperidin-4-yloxy)pyrimidine represents a highly strategic intermediate.

The architectural value of this molecule lies in its dual functionality, which dictates its mechanistic utility in drug design:

-

The C2-Chlorine (Electrophilic Hub): The pyrimidine ring is inherently electron-deficient. The two endocyclic nitrogen atoms exert strong inductive and resonance-withdrawing effects, rendering the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. This enables rapid, transition-metal-free coupling with anilines or aliphatic amines.

-

The C5-Piperidin-4-yloxy Motif (Solubilizing & Binding Anchor): The ether linkage provides essential conformational flexibility. More importantly, the piperidine ring introduces a basic nitrogen (pKa ~9.5). In the context of JAK/STAT inhibitors, this moiety frequently extends into the solvent-exposed region of the kinase ATP-binding pocket, drastically improving aqueous solubility and enabling stable salt formation (e.g., mesylate or HCl salts)[1].

Commercial Supplier Landscape & Selection Criteria

Transitioning from hit-to-lead discovery into process chemistry requires rigorous evaluation of commercial suppliers. While pyridine analogs (e.g., 2-chloro-5-(piperidin-4-yloxy)pyridine) are readily available from major catalogs[2][3], the exact pyrimidine core often requires specialized sourcing or custom synthesis.

Researchers must evaluate suppliers based on analytical rigor rather than just cost. Catalog items often carry "buyer assumes responsibility" clauses regarding absolute purity[2].

Supplier Evaluation Matrix

| Supplier Tier | Example Vendors | Target Purity | Trace Metal Limits | Best Use Case |

| Catalog / Discovery | , | >95% (LC-MS) | Not typically tested | Milligram-scale hit-to-lead synthesis; initial SAR exploration. |

| Specialized Libraries | Enamine, ChemDiv | >98% (NMR/LC-MS) | <50 ppm | Gram-scale lead optimization; robust library generation. |

| CDMO / Custom | WuXi AppTec, Pharmaron | >99% (qNMR) | <10 ppm (Pd, Fe) | Kilogram-scale GMP process chemistry; IND-enabling studies. |

Self-Validating Quality Control Protocols

Trust in commercial reagents must be verified. A standard Certificate of Analysis (CoA) relying solely on LC-MS area percent is insufficient, as it ignores "invisible" impurities like inorganic salts or trace metals. The following protocol is a self-validating system designed to establish absolute purity.

Protocol 1: Absolute Purity via qNMR and ICP-MS

-

Step 1: Quantitative 1H-NMR (qNMR)

-

Action: Accurately weigh 10.0 mg of the pyrimidine building block and 5.0 mg of maleic acid (internal calibrant) into a vial. Dissolve in 0.6 mL of anhydrous DMSO-d6.

-

Causality: Standard NMR integration only provides the relative ratio of protons within detected organic species. By introducing a precisely weighed internal calibrant, you calculate the absolute mass fraction of the active compound. This self-validates the assay by revealing NMR-invisible impurities (e.g., silica, inorganic salts) that artificially inflate perceived purity.

-

-

Step 2: Trace Metal Screen (ICP-MS)

-

Action: Digest 5.0 mg of the sample in trace-metal grade HNO3 and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Palladium (Pd), Iron (Fe), and Copper (Cu).

-

Causality: Commercial synthesis of the piperidin-4-yloxy ether linkage often utilizes Pd-catalyzed cross-coupling. Residual Pd (>10 ppm) can severely poison downstream catalytic steps (e.g., Suzuki couplings or hydrogenations), leading to unexplained reaction failures.

-

Experimental Protocols: Synthetic Integration

Once validated, 2-Chloro-5-(piperidin-4-yloxy)pyrimidine is typically integrated into larger molecular frameworks via SNAr. These derivatives have been extensively validated as kinase inhibitors[1] and non-nucleoside reverse transcriptase inhibitors[4].

Protocol 2: SNAr Coupling with Substituted Anilines

-

Step 1: Reagent Preparation. In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Chloro-5-(piperidin-4-yloxy)pyrimidine (1.0 eq, 5.0 mmol) and the target substituted aniline (1.1 eq, 5.5 mmol) in anhydrous 1,4-dioxane (25 mL, 0.2 M).

-

Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol) dropwise at room temperature.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the aniline nucleophile from becoming protonated (and thus unreactive) without competing with the aniline for the electrophilic C2-carbon.

-

-

Step 3: Thermal Activation. Seal the flask and heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

-

Step 4: Self-Validating Conversion Check.

-

Action: Remove a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and inject into the LC-MS.

-

Validation: The reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) demonstrates <1% of the starting pyrimidine mass. If incomplete, the system dictates the addition of 0.2 eq of aniline and further heating, preventing premature workup and difficult chromatographic separations.

-

-

Step 5: Workup & Purification. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via flash column chromatography (DCM/MeOH gradient).

Visualizations: Workflows and Biological Pathways

The following diagrams map the logical flow from raw material validation to biological target engagement.

Figure 1: Self-validating QC and synthetic workflow for pyrimidine building blocks.

Figure 2: JAK/STAT signaling pathway targeted by pyrimidine-derived inhibitors.

References

- US8604042B2 - Bi-aryl meta-pyrimidine inhibitors of kinases Source: Google Patents URL

- EP2089384B1 - 2-(piperidin-4-yl)

Sources

- 1. US8604042B2 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]

- 2. 2-chloro-5-(piperidin-4-yloxy)pyridine hydrochloride | 906744-20-5 [sigmaaldrich.com]

- 3. 907159-04-0|2-Chloro-5-(piperidin-4-yloxy)pyridine|BLD Pharm [bldpharm.com]

- 4. EP2089384B1 - 2-(piperidin-4-yl)-4-phenoxy-or phenylamino-pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine from 5-hydroxypyrimidine

This Application Note and Protocol details the synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine starting from the core scaffold 5-hydroxypyrimidine (specifically the 2-chloro derivative). This structural motif is a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding region in kinase inhibitors (e.g., JAK, RTK inhibitors) and GPR119 agonists.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-Chloro-5-(piperidin-4-yloxy)pyrimidine , combines an electron-deficient pyrimidine ring with a saturated piperidine heterocycle via an ether linkage. The 2-chloro substituent is a critical "chemical handle" for subsequent diversification (e.g., Suzuki-Miyaura coupling or SNAr displacement), while the piperidine nitrogen allows for solubility modulation or further derivatization.

Synthetic Challenge: Directly functionalizing 5-hydroxypyrimidine requires careful sequence planning. The 2-position of the pyrimidine ring is electrophilic, but the 5-position is electron-rich. Therefore, the most robust route involves installing the ether linkage on a pre-chlorinated core (2-chloro-5-hydroxypyrimidine ) rather than attempting to chlorinate the ring after coupling, which would likely degrade the ether linkage.

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic disconnection revealing the convergent coupling of the pyrimidine core and the piperidine alcohol.

Critical Precursor Note: The "5-Hydroxypyrimidine" Starting Point

While the prompt specifies starting from 5-hydroxypyrimidine , direct chlorination of this specific molecule at the C2 position is chemically inefficient due to the competing nucleophilicity of the hydroxyl group.

Industry Standard Protocol: To ensure high yield and purity, the "5-hydroxypyrimidine" core is typically sourced or prepared as 2-chloro-5-hydroxypyrimidine .[1] If you possess raw 5-hydroxypyrimidine, it must first be activated (via N-oxide formation and rearrangement) or, more commonly, one starts with 2-chloro-5-methoxypyrimidine and performs a demethylation.[1]

-

Pathway A (Preferred): Demethylation of 2-chloro-5-methoxypyrimidine using BBr3.

-

Pathway B (Direct): If 2-chloro-5-hydroxypyrimidine is commercially obtained (CAS: 4983-28-2), proceed directly to Protocol 1 .

Experimental Protocols

Protocol 1: The Coupling Reaction (Mitsunobu)[2]

The most reliable method to form the C(sp2)-O-C(sp3) bond between the electron-deficient pyrimidine phenol and the secondary piperidine alcohol is the Mitsunobu Reaction . This avoids the harsh basic conditions of SN2 alkylation which can sometimes hydrolyze the sensitive 2-chloro group.

Reagents:

-

Aryl Alcohol: 2-Chloro-5-hydroxypyrimidine (1.0 equiv)

-

Alkyl Alcohol: tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) (1.2 equiv)

-

Phosphine: Triphenylphosphine (PPh3) (1.2 equiv)[2]

-

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen (N2) or Argon.

-

Dissolution: Add 2-chloro-5-hydroxypyrimidine (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and PPh3 (1.2 eq) to the flask. Dissolve in anhydrous THF (0.1 M concentration relative to pyrimidine).

-

Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to ensure thermal equilibration.

-

Addition: Add DIAD (1.2 eq) dropwise via a syringe or addition funnel over 15–20 minutes. Crucial: The solution will turn yellow/orange. The slow addition prevents overheating and controls the formation of the betaine intermediate.

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C). Stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LCMS. The product typically runs higher (less polar) than the starting phenol.

-

-

Workup:

-

Purification: Purify the filtrate via Flash Column Chromatography (SiO2).

-

Gradient: 0% → 40% EtOAc in Hexanes.

-

Yield Expectation: 70–85%.

-

Protocol 2: N-Boc Deprotection

The resulting intermediate is tert-butyl 4-((2-chloropyrimidin-5-yl)oxy)piperidine-1-carboxylate. The Boc group must be removed to yield the final secondary amine.

Reagents:

-

Acid: 4M HCl in Dioxane (Preferred) or Trifluoroacetic Acid (TFA).

-

Solvent: Dioxane (if using HCl) or Dichloromethane (DCM) (if using TFA).

Step-by-Step Methodology:

-

Dissolution: Dissolve the Mitsunobu product in dry Dioxane (or DCM) (0.2 M).

-

Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0 °C.

-

Reaction: Stir at Room Temperature for 2–4 hours. A white precipitate (the amine hydrochloride salt) often forms.

-

Isolation (Salt Form):

-

Filter the solid precipitate.[4]

-

Wash with Et2O to remove organic impurities.

-

Dry under vacuum to obtain 2-Chloro-5-(piperidin-4-yloxy)pyrimidine hydrochloride .

-

-

Isolation (Free Base):

Data Summary & Validation

Key Analytical Characteristics

| Parameter | Specification / Observation |

| Appearance | White to off-white solid (HCl salt). |

| LCMS (ESI+) | [M+H]+ observed at m/z ~214.1 (for 35Cl). Distinctive 3:1 isotopic pattern for Cl. |